molecular formula C22H19N3O3 B7707770 2-ethoxy-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine

2-ethoxy-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine

Cat. No.: B7707770
M. Wt: 373.4 g/mol
InChI Key: HHLFSADVXXGGKO-UHFFFAOYSA-N
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Description

2-ethoxy-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with ethoxy, phenyl, and oxadiazole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-ethoxy-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The synthetic route typically includes:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Ethoxy Group: This step involves the ethylation of the pyridine ring using ethyl iodide in the presence of a base like potassium carbonate.

    Formation of the Oxadiazole Ring: This is achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenoxymethyl Group: This involves the reaction of the oxadiazole intermediate with phenoxymethyl chloride in the presence of a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-ethoxy-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenoxymethyl groups are replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethoxy-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethoxy-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-ethoxy-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine can be compared with other similar compounds, such as:

    2-ethoxy-4-(((3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl)imino)me)phenol: This compound has a similar structure but features a triazole ring instead of an oxadiazole ring.

    2-ethoxy-6-(((3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl)imino)me)phenol: Another similar compound with a triazole ring and different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-2-26-22-18(13-14-19(23-22)16-9-5-3-6-10-16)21-24-20(28-25-21)15-27-17-11-7-4-8-12-17/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLFSADVXXGGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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